molecular formula C15H14N2O2S B15255191 1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one

1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one

Cat. No.: B15255191
M. Wt: 286.4 g/mol
InChI Key: HHIYAQIKDHUXNO-UHFFFAOYSA-N
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Description

1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a unique structure that includes an amino group, a methoxy group, and a phenothiazine core, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one typically involves the reaction of 3-amino-7-methoxy-10H-phenothiazine with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to antimicrobial effects. Additionally, it can inhibit certain enzymes involved in neurotransmitter pathways, making it a potential candidate for treating neurological disorders .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one
  • 10-Methyl-10H-phenothiazine
  • 10-Benzoyl-10H-phenothiazine

Uniqueness

1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one is unique due to the presence of both an amino group and a methoxy group on the phenothiazine core. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

1-(3-amino-7-methoxyphenothiazin-10-yl)ethanone

InChI

InChI=1S/C15H14N2O2S/c1-9(18)17-12-5-3-10(16)7-14(12)20-15-8-11(19-2)4-6-13(15)17/h3-8H,16H2,1-2H3

InChI Key

HHIYAQIKDHUXNO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)N)SC3=C1C=CC(=C3)OC

Origin of Product

United States

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